(1R,5S)-5-(Dimethylphenylsilyl)-2-(hydroxymethyl)-2-cyclopentene-1-carboxylic acid (1R,5S)-5-(Dimethylphenylsilyl)-2-(hydroxymethyl)-2-cyclopentene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 649761-21-7
VCID: VC0109884
InChI: InChI=1S/C15H20O3Si/c1-19(2,12-6-4-3-5-7-12)13-9-8-11(10-16)14(13)15(17)18/h3-8,13-14,16H,9-10H2,1-2H3,(H,17,18)/t13-,14-/m0/s1
SMILES: C[Si](C)(C1CC=C(C1C(=O)O)CO)C2=CC=CC=C2
Molecular Formula: C₁₅H₂₀O₃Si
Molecular Weight: 276.4

(1R,5S)-5-(Dimethylphenylsilyl)-2-(hydroxymethyl)-2-cyclopentene-1-carboxylic acid

CAS No.: 649761-21-7

Cat. No.: VC0109884

Molecular Formula: C₁₅H₂₀O₃Si

Molecular Weight: 276.4

* For research use only. Not for human or veterinary use.

(1R,5S)-5-(Dimethylphenylsilyl)-2-(hydroxymethyl)-2-cyclopentene-1-carboxylic acid - 649761-21-7

Specification

CAS No. 649761-21-7
Molecular Formula C₁₅H₂₀O₃Si
Molecular Weight 276.4
IUPAC Name (1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid
Standard InChI InChI=1S/C15H20O3Si/c1-19(2,12-6-4-3-5-7-12)13-9-8-11(10-16)14(13)15(17)18/h3-8,13-14,16H,9-10H2,1-2H3,(H,17,18)/t13-,14-/m0/s1
SMILES C[Si](C)(C1CC=C(C1C(=O)O)CO)C2=CC=CC=C2

Introduction

Structural Analysis

Stereochemistry

The stereochemical configuration (1R,5S) indicates that the molecule has specific optical activity due to its chiral centers at positions 1 and 5 on the cyclopentene ring . Chirality plays a crucial role in determining the compound's interaction with other molecules in chemical reactions or biological systems.

Synthesis Pathways

General Synthetic Approach

Applications in Organic Synthesis

Role as a Catalyst or Intermediate

(1R,5S)-5-(Dimethylphenylsilyl)-2-(hydroxymethyl)-2-cyclopentene-1-carboxylic acid serves as a versatile intermediate in organic synthesis pathways due to its reactive functional groups:

  • The carboxylic acid group enables esterification and amidation reactions.

  • The hydroxymethyl group participates in condensation reactions.

  • The dimethylphenylsilyl group facilitates silylation processes critical for protecting alcohols during synthesis .

Examples of Synthetic Applications

This compound has been utilized in the synthesis of complex molecules such as pharmaceuticals and natural products:

  • Formation of cyclic esters and amides.

  • Development of silicon-containing drugs with enhanced bioavailability.

  • Creation of optically active intermediates for asymmetric synthesis .

Research Findings

Recent Studies

Recent research has focused on optimizing reaction conditions for utilizing this compound in various synthetic contexts:

  • Studies have demonstrated its role in enhancing yields during esterification and amidation reactions under mild conditions .

  • Investigations into its utility as a chiral auxiliary have highlighted its effectiveness in promoting stereoselective transformations .

Mechanistic Insights

Mechanistic studies reveal that the dimethylphenylsilyl group stabilizes reaction intermediates through electronic effects, facilitating smoother reaction pathways . Additionally, the hydroxymethyl functionality provides hydrogen bonding capabilities that can influence reaction kinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator